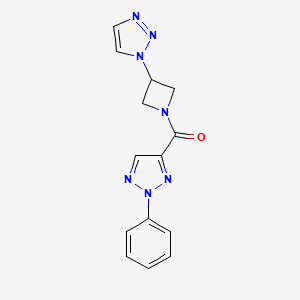

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C14H13N7O and its molecular weight is 295.306. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a synthetic organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound integrates multiple heterocyclic systems, specifically triazoles and an azetidine ring, which are known for their diverse biological activities. This article will explore the biological activity of this compound, including its pharmacological effects, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H13N7O with a molecular weight of 295.30 g/mol. The structure consists of an azetidine ring connected to a triazole moiety and a phenyl-substituted triazole. This structural complexity enhances its potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₇O |

| Molecular Weight | 295.30 g/mol |

| CAS Number | 2034431-00-8 |

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit notable antimicrobial properties. The presence of multiple nitrogen atoms in the triazole rings enhances their ability to interact with microbial enzymes and receptors. Preliminary studies suggest that This compound may demonstrate significant activity against various bacterial strains.

Anticancer Potential

The triazole-containing compounds have been extensively studied for their anticancer properties. A related study on benzotriazoles indicated substantial antiproliferative activity against human cancer cell lines with IC50 values in the nanomolar range . While specific data on our target compound is limited, the structural similarities suggest it may also possess similar anticancer activities.

The mechanism of action for triazole compounds often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival. For instance, docking studies have shown that triazoles can bind effectively to targets such as histone deacetylases (HDACs), which play a critical role in cancer progression . The azetidine ring may enhance binding affinity and stability, potentially leading to improved therapeutic efficacy.

Synthesis Methods

The synthesis of This compound can be achieved through several methods:

- Formation of Triazole Rings : This is typically accomplished via Huisgen cycloaddition reactions between azides and alkynes.

- Azetidine Ring Formation : Cyclization reactions involving suitable precursors can be employed to construct the azetidine core.

- Coupling Reactions : The final product is synthesized by coupling the triazole and azetidine rings with the ketone moiety using various coupling agents.

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally related compounds:

- Antiproliferative Studies : Research on benzotriazoles has shown significant activity against various cancer cell lines with IC50 values ranging from 1.2 to 2.4 nM . These findings indicate a promising avenue for exploring similar activities in our target compound.

- Inhibition Studies : Compounds with similar triazole structures have been reported to inhibit enzymes such as monoacylglycerol lipase (MGL), showcasing their potential as therapeutic agents .

Properties

IUPAC Name |

(2-phenyltriazol-4-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N7O/c22-14(19-9-12(10-19)20-7-6-15-18-20)13-8-16-21(17-13)11-4-2-1-3-5-11/h1-8,12H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYILLXWJQBPLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.